ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
CAS No.: 125102-42-3
Cat. No.: VC20859156
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125102-42-3 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3 |
| Standard InChI Key | ZRAOZMOUBXPYMW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is characterized by a pyrrole core structure with multiple functional groups that contribute to its chemical reactivity and potential biological properties. The compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, a chloroacetyl group at position 4, and an ethyl carboxylate group at position 3. This particular arrangement of substituents creates a molecule with multiple reactive sites that can participate in various chemical transformations.
The compound is registered under CAS number 125102-42-3 and has a molecular formula of C11H14ClNO3. The molecular weight is reported as 243.68 g/mol, which aligns with its structural composition. The structure features a nitrogen-containing five-membered aromatic ring (pyrrole) that serves as the central scaffold for the various functional groups attached to it.
Structural Identifiers
The compound can be uniquely identified through various chemical identifiers as presented in the following table:
| Identifier Type | Value |
|---|---|
| CAS Number | 125102-42-3 |
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C11H14ClNO3/c1-4-16-11(15)10-7(3)13-6(2)9(10)8(14)5-12/h13H,4-5H2,1-3H3 |
| Standard InChIKey | ZRAOZMOUBXPYMW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1C(=O)CCl)C)C |
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.68 g/mol | |
| Appearance | Not specified in sources | - |
| Purity (Commercial) | NLT 97% | |
| Solubility | Not specified in sources | - |
| Melting/Boiling Point | Not specified in sources | - |
Structural Comparisons with Related Compounds
Comparing ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate with related compounds can provide insights into structure-property relationships and potential reactivity patterns.
Comparison with Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2) differs from our target compound by lacking the 4-(2-chloroacetyl) substituent . This structural difference has significant implications:
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Reduced molecular weight (167.21 g/mol vs. 243.68 g/mol)
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Likely increased stability due to absence of the reactive chloroacetyl group
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Different reactivity profile, particularly regarding electrophilic substitution reactions
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Potentially different biological activity profiles
Comparison with N-Substituted Derivatives
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CID 9167368) represents an N-alkylated derivative with an ethyl group on the pyrrole nitrogen . This modification:
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Blocks the N-H hydrogen bonding capability
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Increases the lipophilicity of the molecule
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May alter the electronic properties of the pyrrole ring
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Could significantly change biological activity profiles
These structural comparisons highlight the importance of specific substitution patterns in determining the physical, chemical, and potentially biological properties of pyrrole derivatives.
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